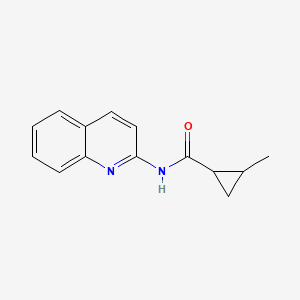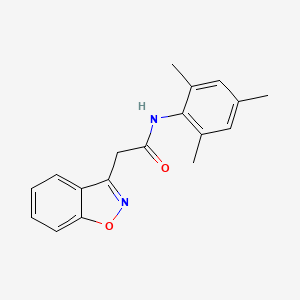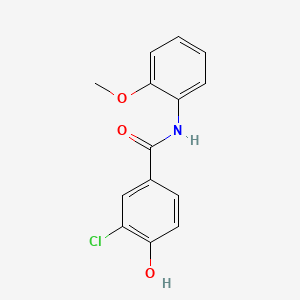
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide, also known as EML 105, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the enzyme dipeptidyl peptidase IV (DPP4), which is involved in regulating cell growth and proliferation.
Scientific Research Applications
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. In addition, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to enhance the effectiveness of chemotherapy drugs such as gemcitabine and cisplatin.
Mechanism of Action
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 targets the enzyme DPP4, which is involved in regulating cell growth and proliferation. By inhibiting DPP4, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in promoting cancer growth and progression.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in lab experiments is its specificity for DPP4. This allows researchers to study the effects of DPP4 inhibition on cancer cell growth and proliferation. However, one limitation of using 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 is its potential toxicity. High doses of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 have been shown to cause liver damage in animal studies.
Future Directions
There are several future directions for research on 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105. One direction is to investigate the potential use of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in combination with other cancer drugs to enhance their effectiveness. Another direction is to study the effects of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 on other types of cancer, such as prostate cancer and ovarian cancer. Finally, researchers could explore the use of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in combination with immunotherapy drugs to enhance the immune response against cancer cells.
Synthesis Methods
The synthesis of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 involves several steps, starting with the reaction of 2,4-dimethylaniline with ethyl chloroformate to form 2-(2,4-dimethylanilino)ethyl carbamate. This intermediate is then reacted with 3-chloropropanoyl chloride to form 2-(2,4-dimethylanilino)-N-(3-chloropropanoyl)ethyl carbamate. Finally, the product is treated with sodium ethoxide to form 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105.
properties
IUPAC Name |
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-5-15-14(19)17-13(18)11(4)16-12-7-6-9(2)8-10(12)3/h6-8,11,16H,5H2,1-4H3,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCMMXXUZUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)NC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)

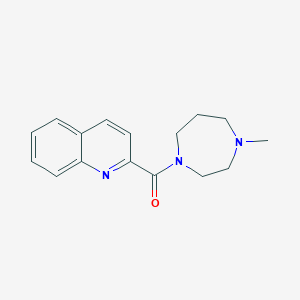
![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
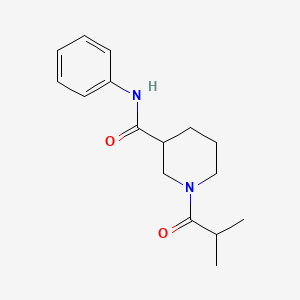
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
